1,2-Dichloro-3-(ethylsulfonyl)propane
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Overview
Description
1,2-Dichloro-3-(ethanesulfonyl)propane is an organic compound that belongs to the class of organochlorides It is characterized by the presence of two chlorine atoms and an ethanesulfonyl group attached to a propane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-dichloro-3-(ethanesulfonyl)propane typically involves the chlorination of propane derivatives followed by the introduction of the ethanesulfonyl group. One common method involves the reaction of 1,2-dichloropropane with ethanesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine to facilitate the substitution reaction.
Industrial Production Methods
On an industrial scale, the production of 1,2-dichloro-3-(ethanesulfonyl)propane can be achieved through a multi-step process that includes the chlorination of propane, followed by sulfonation. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of catalysts and specific reaction temperatures and pressures are crucial in the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
1,2-Dichloro-3-(ethanesulfonyl)propane undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as hydroxide ions, leading to the formation of alcohol derivatives.
Oxidation Reactions: The ethanesulfonyl group can undergo oxidation to form sulfonic acids.
Reduction Reactions: The compound can be reduced to form simpler hydrocarbons and sulfonyl derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium hydroxide are commonly used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution: Formation of alcohols and ethers.
Oxidation: Formation of sulfonic acids.
Reduction: Formation of hydrocarbons and sulfonyl derivatives.
Scientific Research Applications
1,2-Dichloro-3-(ethanesulfonyl)propane has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential effects on biological systems and its use in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 1,2-dichloro-3-(ethanesulfonyl)propane involves its interaction with molecular targets through its reactive chlorine atoms and ethanesulfonyl group. These functional groups can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. The pathways involved include nucleophilic substitution and redox reactions, which can alter the activity of enzymes and other proteins.
Comparison with Similar Compounds
Similar Compounds
1,2-Dichloropropane: A simpler compound with two chlorine atoms attached to a propane backbone.
Ethanesulfonyl Chloride: Contains the ethanesulfonyl group but lacks the propane backbone.
1,3-Dichloropropane: Similar structure but with chlorine atoms at different positions.
Uniqueness
1,2-Dichloro-3-(ethanesulfonyl)propane is unique due to the combination of both chlorine atoms and the ethanesulfonyl group on the same molecule This dual functionality allows it to participate in a wider range of chemical reactions compared to its simpler counterparts
Properties
Molecular Formula |
C5H10Cl2O2S |
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Molecular Weight |
205.10 g/mol |
IUPAC Name |
1,2-dichloro-3-ethylsulfonylpropane |
InChI |
InChI=1S/C5H10Cl2O2S/c1-2-10(8,9)4-5(7)3-6/h5H,2-4H2,1H3 |
InChI Key |
CHCCCHNLFIHJKU-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)CC(CCl)Cl |
Origin of Product |
United States |
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